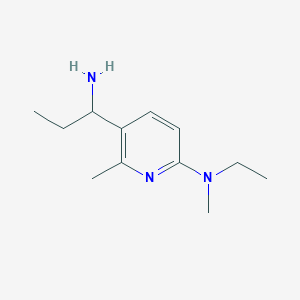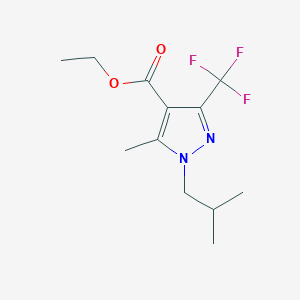
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety through a methoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through a methylation step using methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methoxy group at a different position.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methyl group instead of a methoxy group.
2-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the methoxy and dimethyl groups.
Uniqueness
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both the methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect the compound’s solubility and overall stability, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-11(2)12(8-16)13(7-10)17-9-15-5-3-4-14-15/h3-8H,9H2,1-2H3 |
Clé InChI |
AHJGFEFTFUYXJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCN2C=CC=N2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




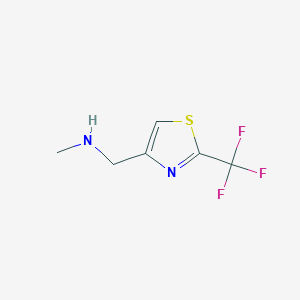



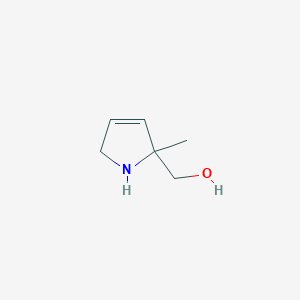

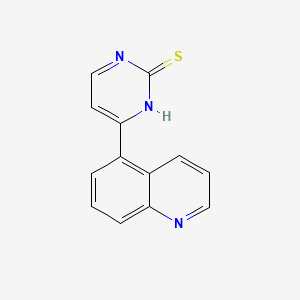
![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)

